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Abstract
Cerebrolysin, a peptide preparation derived from porcine brain tissue, has a long and complex

history as a research compound and therapeutic agent in several parts of the world. This

technical guide provides an in-depth overview of the history and development of Cerebrolysin,

its proposed multimodal mechanisms of action, and a summary of key preclinical and clinical

findings. The document is intended to serve as a comprehensive resource for researchers,

scientists, and drug development professionals interested in the scientific journey of this

compound. It includes detailed summaries of experimental protocols, quantitative data from

pivotal studies, and visualizations of its key signaling pathways.

History and Development
The conceptual origins of using brain-derived compounds for neurological conditions can be

traced back to the early 20th century. However, the specific development of the compound now

known as Cerebrolysin began in Austria. Initial research and development took place in the

1940s, with further significant advancements and clinical use beginning in the 1970s.[1]

Cerebrolysin is produced through a standardized enzymatic breakdown of purified porcine

brain proteins, resulting in a mixture of low-molecular-weight peptides and free amino acids.[2]

This process yields a compound that is purported to contain various neurotrophic factors, or at

least fragments of them, that mimic the activity of endogenous growth factors like brain-derived
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neurotrophic factor (BDNF), nerve growth factor (NGF), and ciliary neurotrophic factor (CNTF).

[3][4]

Throughout its history, Cerebrolysin has been investigated for a wide range of neurological

and psychiatric conditions, including stroke, dementia (both Alzheimer's type and vascular),

and traumatic brain injury (TBI).[5][6][7] While it is an approved treatment in many European

and Asian countries, it has not received approval from the U.S. Food and Drug Administration

(FDA).[2] The research landscape for Cerebrolysin is characterized by a large number of

preclinical studies and numerous clinical trials, with varying degrees of methodological rigor

and some conflicting results.

Molecular Mechanisms of Action
Cerebrolysin is described as a multimodal compound, meaning it is believed to exert its

effects through multiple biological pathways. The two most prominently researched pathways

are the Sonic hedgehog (Shh) and the Phosphatidylinositol 3-kinase/protein kinase B

(PI3K/Akt) signaling pathways.

Sonic Hedgehog (Shh) Signaling Pathway
The Sonic hedgehog signaling pathway is crucial for neuronal development, and its activation

in the adult brain is associated with neurogenesis and repair mechanisms. Research suggests

that Cerebrolysin can upregulate components of the Shh pathway.[1][8] Specifically, it has

been shown to increase the mRNA levels of Shh and its receptors, Patched (Ptch) and

Smoothened (Smo).[9] This activation is believed to contribute to Cerebrolysin-induced

neurogenesis and oligodendrogenesis, which are vital for recovery after ischemic events like

stroke.[1][8] The proposed mechanism involves the binding of Shh to Ptch, which relieves the

inhibition of Smo, leading to the activation of Gli transcription factors and subsequent gene

expression related to cell proliferation and differentiation.[10][11]
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Cerebrolysin's Proposed Action on the Shh Signaling Pathway.
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PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates cell survival,

proliferation, and apoptosis.[12] Cerebrolysin is reported to exhibit BDNF-like activity by

stimulating this pathway.[9] The activation of the PI3K/Akt pathway by Cerebrolysin is thought

to inhibit apoptotic processes and promote neuronal survival.[13] This pathway is initiated by

the activation of receptor tyrosine kinases, leading to the activation of PI3K, which in turn

phosphorylates and activates Akt.[14] Activated Akt then phosphorylates a range of

downstream targets, ultimately leading to anti-apoptotic and pro-survival effects.[14]
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Summary of Quantitative Data from Clinical Trials
The following tables summarize quantitative data from key clinical trials of Cerebrolysin in

acute ischemic stroke and vascular dementia.

Table 1: Quantitative Data from Acute Ischemic Stroke Clinical Trials

Study (Year)
N
(Cerebrolysin/
Placebo)

Dosage and
Duration

Primary
Endpoint

Key Finding(s)

CARS-1 (2016)

[15][16]
104/101

30 mL/day IV for

21 days

Action Research

Arm Test (ARAT)

score at day 90

Statistically

significant

improvement in

ARAT score with

Cerebrolysin

(Mann-Whitney

estimator: 0.71,

95% CI: 0.63-

0.79, p<0.0001).

[15][16]

Heiss et al.

(2012)

252 (subgroup

analysis)

30 mL/day IV for

10 days

Change in

NIHSS from

baseline

Trend in favor of

Cerebrolysin in

patients with

severe stroke

(NIHSS >12).[8]

Meta-analysis

(Bornstein et al.,

2018)[11]

1879 (total)
30-50 mL/day IV

for 10-21 days

NIHSS on day 30

(or 21)

Superiority of

Cerebrolysin

compared to

placebo (Mann-

Whitney

estimator: 0.60,

p<0.0001).[11]

Table 2: Quantitative Data from Vascular Dementia Clinical Trials
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Study (Year)
N
(Cerebrolysin/
Placebo)

Dosage and
Duration

Primary
Endpoint

Key Finding(s)

Guekht et al.

(2011)[17]
122/120

20 mL/day IV for

two 4-week

cycles

ADAS-cog+ and

CIBIC+ at week

24

Significant

improvement in

ADAS-cog+

(-10.6 vs -4.4

points,

p<0.0001) and

CIBIC+ (2.84 vs

3.68, p<0.0001)

with

Cerebrolysin.[17]

Xiao et al. (1999)

[18]
74/74

30 mL/day IV, 5

days/week for 4

weeks

MMSE and

modified Trail

Making Test

Statistically

significant

improvement in

MMSE (+2.7

points from

baseline) and

Trail Making Test

with

Cerebrolysin.[18]

Cochrane

Review (Chen et

al., 2013)[19]

597 (total from 6

RCTs)

Varied (10-30

mL/day)

Cognitive

function (MMSE,

ADAS-cog+)

Beneficial effect

on cognitive

function (SMD

0.36, 95% CI

0.13 to 0.58), but

evidence quality

was very low.[19]

[20]

Detailed Methodologies for Key Experiments
Preclinical Study: Cerebrolysin in a Rat Model of
Traumatic Brain Injury

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20656516/
https://pubmed.ncbi.nlm.nih.gov/20656516/
https://www.easap.asia/index.php/advanced-search/item/560-9902-13-19efficacy
https://www.easap.asia/index.php/advanced-search/item/560-9902-13-19efficacy
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844361/
https://www.researchgate.net/publication/337172943_Cerebrolysin_for_vascular_dementia
https://www.benchchem.com/product/b1175343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To investigate the long-term effects of Cerebrolysin on cognitive function and

brain histology in rats after mild traumatic brain injury (mTBI).[21]

Animal Model: Male Wistar rats subjected to closed-head mTBI.[21]

Experimental Groups:

Saline-treated mTBI group (n=11)

Cerebrolysin-treated mTBI group (n=11)

Sham surgery group (n=8)[21]

Intervention: Cerebrolysin (2.5 ml/kg) or saline was administered intraperitoneally daily for

28 days, starting 24 hours after injury.[21]

Behavioral Assessments:

Modified Morris Water Maze (MWM): To evaluate spatial learning and memory at multiple

time points up to 90 days post-injury.[21]

Social Odor-Based Novelty Recognition Task: To assess non-spatial recognition memory.

[21]

Histological Analysis: At 90 days post-injury, brain sections were analyzed for:

Amyloid precursor protein (APP) accumulation

Astrogliosis

Neuroblasts and neurogenesis in the dentate gyrus[21]

Statistical Analysis: Appropriate statistical tests were used to compare the outcomes

between the groups (p < 0.05 was considered significant).[21]

Clinical Trial: Cerebrolysin and Recovery After Stroke
(CARS-1)
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Objective: To investigate the efficacy and safety of Cerebrolysin on upper extremity motor

function in patients after acute ischemic stroke.[15][16]

Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter,

parallel-group study.[15]

Inclusion Criteria: Patients aged 45-85 years with a clinically confirmed acute embolic or

thrombotic stroke in the territory of the internal carotid artery.[22]

Exclusion Criteria: Hemorrhagic stroke, rapidly improving symptoms, severe hypertension,

coma (Glasgow Coma Scale ≤ 6), and recent myocardial infarction, among others.[22]

Intervention:

Cerebrolysin group: 30 mL of Cerebrolysin diluted in saline to a total volume of 100 mL,

administered as an intravenous infusion once daily for 21 days.[23]

Placebo group: 100 mL of saline administered intravenously once daily for 21 days.[23]

Both groups also participated in a standardized rehabilitation program.[15]

Primary Outcome Measure: Action Research Arm Test (ARAT) score on day 90.[15]

Secondary Outcome Measures: A battery of 12 different outcome scales to assess global

status.[16]

Statistical Analysis: The primary analysis was based on a nonparametric effect size (Mann-

Whitney estimator).[15][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1175343?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26564102/
https://file.medtrib.cn/pdf/94d4060f-8d57-4bd4-a41a-c2ead872234c/Cerebrolysin%20and%20Recovery%20After%20Stroke%20(CARS)%20A%20Randomized,%20Placebo-Controlled,%20Double-Blind,%20Multicenter%20Trial.pdf
https://pubmed.ncbi.nlm.nih.gov/26564102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5652261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5652261/
https://www.benchchem.com/product/b1175343?utm_src=pdf-body
https://www.benchchem.com/product/b1175343?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5605586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5605586/
https://pubmed.ncbi.nlm.nih.gov/26564102/
https://pubmed.ncbi.nlm.nih.gov/26564102/
https://file.medtrib.cn/pdf/94d4060f-8d57-4bd4-a41a-c2ead872234c/Cerebrolysin%20and%20Recovery%20After%20Stroke%20(CARS)%20A%20Randomized,%20Placebo-Controlled,%20Double-Blind,%20Multicenter%20Trial.pdf
https://pubmed.ncbi.nlm.nih.gov/26564102/
https://file.medtrib.cn/pdf/94d4060f-8d57-4bd4-a41a-c2ead872234c/Cerebrolysin%20and%20Recovery%20After%20Stroke%20(CARS)%20A%20Randomized,%20Placebo-Controlled,%20Double-Blind,%20Multicenter%20Trial.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CARS-1 Clinical Trial Workflow

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization

Cerebrolysin Group
(30 mL/day IV for 21 days)

Placebo Group
(Saline IV for 21 days)

Standardized Rehabilitation
(Both Groups)

Day 90 Assessment
(Primary Endpoint: ARAT)

Data Analysis
(Mann-Whitney Estimator)

Click to download full resolution via product page

Simplified Workflow of the CARS-1 Clinical Trial.
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Conclusion
Cerebrolysin has a rich history as a research compound, evolving from early concepts of

organotherapy to a specific, enzymatically produced peptide preparation. Its proposed

multimodal mechanism of action, particularly its influence on the Sonic hedgehog and PI3K/Akt

signaling pathways, provides a plausible biological basis for its observed neurotrophic and

neuroprotective effects in preclinical models. Clinical trials have yielded mixed but often

promising results, particularly in the context of post-stroke recovery and vascular dementia.

However, the heterogeneity of study designs and patient populations, along with the lack of

widespread regulatory approval, underscore the need for further high-quality, large-scale

clinical trials to definitively establish its efficacy and safety profile. This technical guide provides

a foundation for researchers and drug development professionals to understand the current

state of knowledge on Cerebrolysin and to identify areas for future investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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